4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline
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Overview
Description
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyrimidine N-oxides, while reduction reactions produce reduced derivatives of the original compound .
Scientific Research Applications
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic electronic devices and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound is similar in structure and is studied for its corrosion inhibition properties.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Another pyrimidine derivative with potential antimicrobial and antioxidant activities.
Uniqueness
4-(4,6-Dimethylpyrimidin-2-yl)-N-methylaniline is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)-N-methylaniline |
InChI |
InChI=1S/C13H15N3/c1-9-8-10(2)16-13(15-9)11-4-6-12(14-3)7-5-11/h4-8,14H,1-3H3 |
InChI Key |
LETGEJRPCDPWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)NC)C |
Origin of Product |
United States |
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